molecular formula C18H13NO5S B280675 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Cat. No. B280675
M. Wt: 355.4 g/mol
InChI Key: NUHQIDPYKNYDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate, also known as MDL-73811, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves the inhibition of PKC activity by binding to the enzyme's regulatory domain. PKC is a family of serine/threonine kinases that are activated by various stimuli, including diacylglycerol (DAG) and calcium ions. The activation of PKC results in the phosphorylation of various target proteins, leading to the activation or inhibition of various cellular processes. 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by DAG and calcium ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate have been extensively studied in various in vitro and in vivo models. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has also been shown to induce apoptosis in cancer cells, which is a critical mechanism for the elimination of abnormal cells. In addition, the compound has been shown to inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has several advantages for lab experiments. The compound is highly potent and selective for PKC, which makes it an ideal tool for studying the role of PKC in various cellular processes. In addition, the compound is stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, there are also some limitations to the use of 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments. The compound has low solubility in aqueous solutions, which could limit its use in certain experiments. In addition, the compound has potential side effects, including the inhibition of other kinases, which could lead to off-target effects.

Future Directions

There are several future directions for the research on 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. This could lead to the development of new therapeutic agents for the treatment of various diseases. Another potential direction is the study of the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. This could lead to a better understanding of the molecular mechanisms underlying these processes and could have potential applications in the development of new therapies for various diseases. Finally, the study of the potential side effects of 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate could lead to the development of safer and more effective PKC inhibitors.

Synthesis Methods

The synthesis of 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves several steps, including the condensation of 2-methoxyphenylhydrazine with 2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid, followed by the sulfonation of the resulting product with sulfuric acid. The final product is then purified using column chromatography to obtain pure 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. The synthesis method has been described in detail in several research papers, and the purity of the compound has been confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of PKC, and its inhibitory activity has been confirmed in various in vitro and in vivo studies. PKC plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, the inhibition of PKC by 2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has potential therapeutic applications in the treatment of these diseases.

properties

Molecular Formula

C18H13NO5S

Molecular Weight

355.4 g/mol

IUPAC Name

(2-methoxyphenyl) 2-oxo-1H-benzo[cd]indole-6-sulfonate

InChI

InChI=1S/C18H13NO5S/c1-23-14-7-2-3-8-15(14)24-25(21,22)16-10-9-13-17-11(16)5-4-6-12(17)18(20)19-13/h2-10H,1H3,(H,19,20)

InChI Key

NUHQIDPYKNYDBS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.